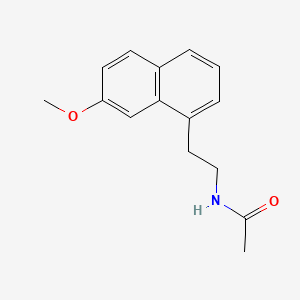
Agomelatine
Descripción general
Descripción
Agomelatine is an antidepressant drug that is structurally closely related to melatonin . It is a potent agonist at melatonin receptors and an antagonist at serotonin-2C (5-HT2C) receptors . It was developed in Europe by Servier Laboratories Ltd. and submitted to the European Medicines Agency (EMA) in 2005 . It is currently sold in Australia under the Valdoxan trade name .
Molecular Structure Analysis
The molecular formula of Agomelatine is C15H17NO2 . Its molecular weight is 243.31 . The structure of Agomelatine is very similar to that of melatonin .Chemical Reactions Analysis
Agomelatine is thought to act through a combination of antagonist activity at 5HT2C receptors and agonist activity at melatonergic MT1/MT2 receptors . It possesses no ability to interfere with the neuronal reuptake of serotonin, norepinephrine (noradrenaline), or dopamine .Physical And Chemical Properties Analysis
Agomelatine-loaded microspheres with a drug loading of 23.7% and a particle size of 60.2 μm were obtained in one study . The in vitro release profiles showed a small initial burst release (7.36%) followed by a fast release, a period of lag time, and a second accelerated release .Aplicaciones Científicas De Investigación
Treatment of Major Depressive Disorder (MDD)
Agomelatine has been recognized for its antidepressant efficacy . It operates uniquely by acting as an antagonist at 5HT2C receptors and an agonist at melatonergic MT1/MT2 receptors . This dual action contributes to its effectiveness in treating MDD. A meta-analysis of published and unpublished studies has shown that Agomelatine is more effective than placebo and has comparable efficacy to other standard antidepressants .
Regulation of Circadian Rhythms
The compound’s influence on MT1/MT2 receptors in the suprachiasmatic nucleus plays a crucial role in the resynchronization of circadian rhythms . This is particularly beneficial for individuals suffering from disrupted sleep patterns, which are often associated with various psychiatric and neurological disorders .
Improvement of Sleep Patterns
Agomelatine’s chronobiotic properties extend to enhancing sleep quality. Its activation of melatonergic receptors helps promote sleep, making it a potential treatment option for sleep disorders .
Anxiolytic Effects
Research has indicated that patients treated with Agomelatine exhibit reduced hyperactivity, greater tolerance to frustration, and better affective modulation . These effects suggest its application as an anxiolytic, helping to alleviate symptoms of anxiety.
Neuroprotective Properties
Agomelatine has been studied for its potential neuroprotective effects . The compound’s pharmacological profile suggests that it may protect neuronal cells from damage, although further research is needed to fully understand this application .
Potential in Treating Other Psychiatric Disorders
Beyond its primary use in treating MDD, Agomelatine’s unique pharmacological action has sparked interest in its efficacy in treating a range of other psychiatric conditions, including bipolar disorder and seasonal affective disorder .
Mecanismo De Acción
Target of Action
Agomelatine is a novel antidepressant that acts as a potent agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin-2C (5-HT2C) receptors . These receptors play crucial roles in the regulation of mood, anxiety, sleep, and circadian rhythm .
Mode of Action
Agomelatine’s unique mechanism of action involves a synergistic combination of melatonergic agonism and serotonergic antagonism. By acting as an agonist at melatonin receptors, agomelatine helps to resynchronize disrupted circadian rhythms . Its antagonistic action at 5-HT2C receptors increases the availability of norepinephrine and dopamine specifically in the frontal cortex , which contributes to its antidepressant and anxiolytic effects .
Biochemical Pathways
Agomelatine’s action leads to modulation of multiple cellular pathways. It increases hippocampal proliferation, maturation, and survival through the modulation of trophic factors, synaptic remodeling, and glutamate signaling . It also influences key targets such as early genes and kinases . Furthermore, agomelatine suppresses the Gαi-2-PKA-ASK1 signaling pathway, which is involved in neuroinflammation, autophagy disorder, and apoptosis .
Pharmacokinetics
Agomelatine is rapidly and almost completely absorbed (≥80%) after oral administration . It reaches the maximum plasma concentration within 1–2 hours, with a half-life of 1–2 hours in healthy subjects . Agomelatine undergoes extensive first-pass hepatic metabolism , which can lead to high intra- and inter-individual variations in its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of agomelatine’s action include the resynchronization of circadian rhythms, increased release of noradrenaline and dopamine in the frontal cortex, and no influence on the extracellular levels of serotonin . It also plays a neuroprotective role by regulating neuroinflammation, autophagy disorder, and apoptosis . These effects are associated with the display of antidepressant behaviors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of agomelatine. For instance, disruptions in sleep and sleep–wake cycle regulation, which are common in depressive disorders, can be improved by agomelatine . Moreover, pathological changes due to liver disease might lead to significant alterations of agomelatine pharmacokinetics, and lead to substantially increased exposure .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYPHIXNFHFHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057642 | |
| Record name | Agomelatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Agomelatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
~0.5 mg/ml in 1:1 EtOH:PBS (pH 7.2); ~30 mg/ml in EtOH, DMF & DMSO, 7.76e-03 g/L | |
| Record name | Agomelatine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Agomelatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The novel antidepressant agent, agomelatine, behaves as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin (5-HT)(2C) receptors. | |
| Record name | Agomelatine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Agomelatine | |
CAS RN |
138112-76-2 | |
| Record name | Agomelatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138112-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Agomelatine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138112762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Agomelatine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Agomelatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AGOMELATINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/137R1N49AD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Agomelatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

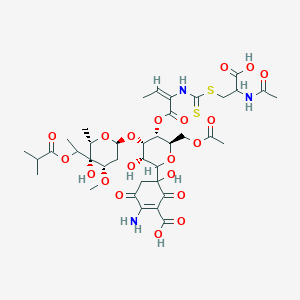
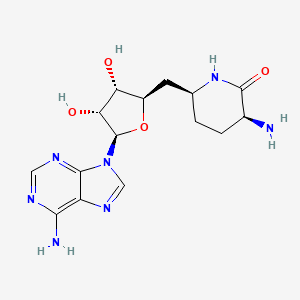
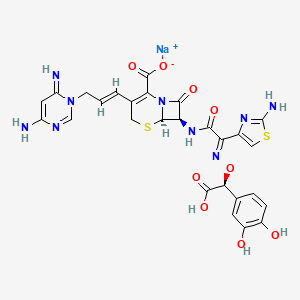
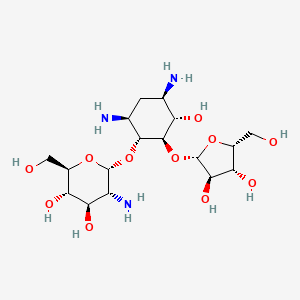
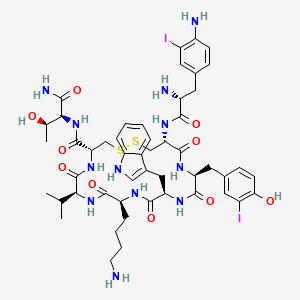
![{3-[3-(3,4-Dimethoxy-phenyl)-1-(1-{1-[2-(3,4,5-trimethoxy-phenyl)-butyryl]-piperidin-2yl}-vinyloxy)-propyl]-phenoxy}-acetic acid](/img/structure/B1665581.png)


![{4-[2-Acetylamino-2-(3-carbamoyl-2-cyclohexylmethoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5ylcarbamoyl)-ethyl]-2-phosphono-phenyl}-phosphonic acid](/img/structure/B1665585.png)

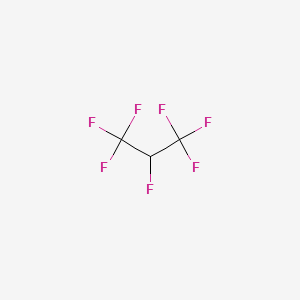

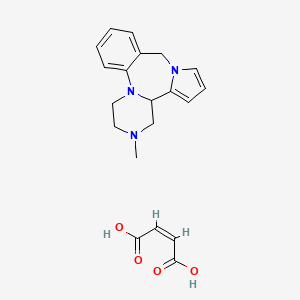
![2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol](/img/structure/B1665594.png)